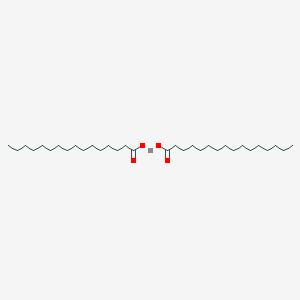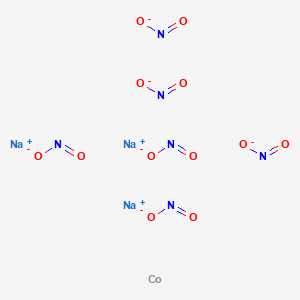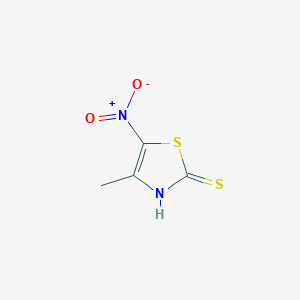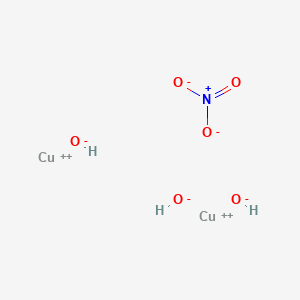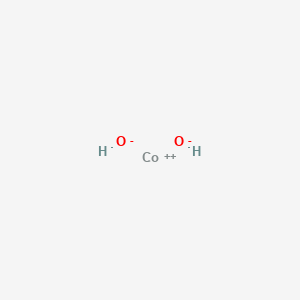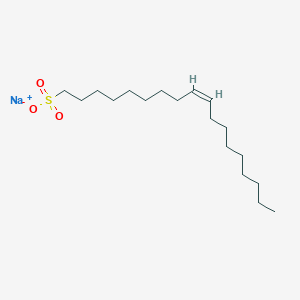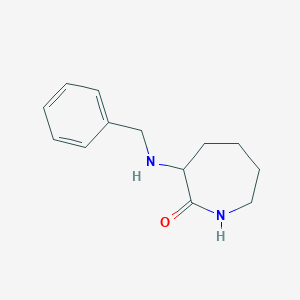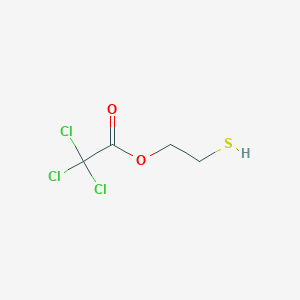
Acetic acid, trichloro-, 2-mercaptoethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, trichloro-, 2-mercaptoethyl ester, also known as trichloroacetyl mercaptan, is a chemical compound with the molecular formula C3H3Cl3O2S. It is a colorless liquid with a pungent odor and is commonly used in the synthesis of various organic compounds. In
Mecanismo De Acción
The mechanism of action of Acetic acid, trichloro-, 2-mercaptoethyl estertyl mercaptan involves the addition of the thiol group to the carbonyl group of the Acetic acid, trichloro-, 2-mercaptoethyl estertyl group. This results in the formation of a thioester intermediate, which can then undergo further reactions to form various organic compounds.
Efectos Bioquímicos Y Fisiológicos
Trichloroacetyl mercaptan has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have antifungal and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trichloroacetyl mercaptan is a versatile reagent that can be used in a wide range of organic synthesis reactions. It is relatively inexpensive and easy to handle. However, it is also highly reactive and can be hazardous if not handled properly. It is important to take appropriate safety precautions when working with Acetic acid, trichloro-, 2-mercaptoethyl estertyl mercaptan.
Direcciones Futuras
There are several future directions for research on Acetic acid, trichloro-, 2-mercaptoethyl estertyl mercaptan. One area of research is the development of new synthetic methods using Acetic acid, trichloro-, 2-mercaptoethyl estertyl mercaptan as a reagent. Another area of research is the investigation of the biological activity of Acetic acid, trichloro-, 2-mercaptoethyl estertyl mercaptan and its derivatives. Finally, the development of new applications for Acetic acid, trichloro-, 2-mercaptoethyl estertyl mercaptan in areas such as medicine and materials science is also an important future direction.
Métodos De Síntesis
Trichloroacetyl mercaptan can be synthesized by the reaction of Acetic acid, trichloro-, 2-mercaptoethyl estertic acid with thiol compounds such as 2-mercaptoethanol. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid. The resulting product is purified by distillation or recrystallization.
Aplicaciones Científicas De Investigación
Trichloroacetyl mercaptan has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It is commonly used in the synthesis of thiol-containing compounds such as thioesters, thioamides, and thioethers. It has also been used in the synthesis of peptides and proteins.
Propiedades
Número CAS |
13306-59-7 |
|---|---|
Nombre del producto |
Acetic acid, trichloro-, 2-mercaptoethyl ester |
Fórmula molecular |
C4H5Cl3O2S |
Peso molecular |
223.5 g/mol |
Nombre IUPAC |
2-sulfanylethyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C4H5Cl3O2S/c5-4(6,7)3(8)9-1-2-10/h10H,1-2H2 |
Clave InChI |
YBDZCJFRDQTUCI-UHFFFAOYSA-N |
SMILES |
C(CS)OC(=O)C(Cl)(Cl)Cl |
SMILES canónico |
C(CS)OC(=O)C(Cl)(Cl)Cl |
Otros números CAS |
13306-59-7 |
Sinónimos |
Trichloroacetic acid 2-mercaptoethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



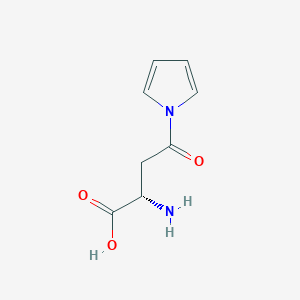
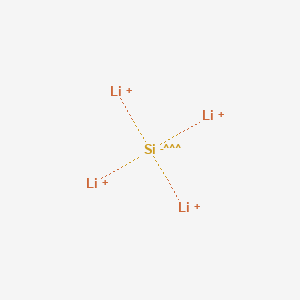
![Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate](/img/structure/B80910.png)
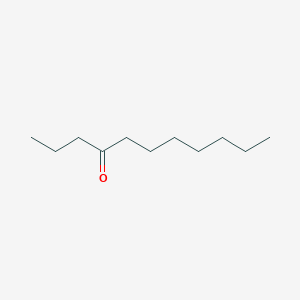
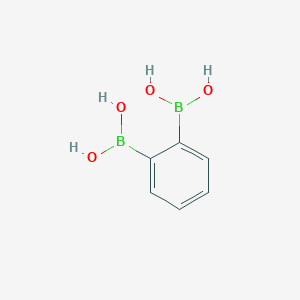
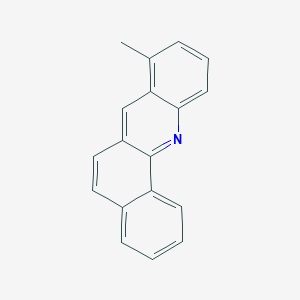
![4-[(3-Carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichlorophenyl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B80920.png)
